molecular formula C15H10F4O2 B12064594 2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid

2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No.: B12064594
M. Wt: 298.23 g/mol
InChI Key: RAGBPPHEVYYPGV-UHFFFAOYSA-N
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Description

This compound features a biphenyl core substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 3’-position, with an acetic acid moiety at the 4-position. The fluorine and trifluoromethyl groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and binding interactions in biological systems.

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

2-[2-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O2/c16-13-7-10(4-5-11(13)8-14(20)21)9-2-1-3-12(6-9)15(17,18)19/h1-7H,8H2,(H,20,21)

InChI Key

RAGBPPHEVYYPGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-(2’-Fluoro-[1,1’-biphenyl]-4-yl)acetic Acid
  • Structural Difference : Fluorine at the 2’-position instead of 3-fluoro and lacks the 3’-trifluoromethyl group.
  • Impact : The absence of the electron-withdrawing trifluoromethyl group reduces overall hydrophobicity and dipole moment. NMR data (¹H and ¹⁹F) confirm distinct electronic environments compared to the target compound .
(b) (E)-2-(5-Fluoro-1-((4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methylene)-1H-inden-3-yl)acetic Acid
  • Structural Difference : Trifluoromethyl at the 4’-position and fused indenyl-acetic acid core.
(c) 2-([1,1'-Biphenyl]-4-yl)acetic Acid
  • Structural Difference: No fluorine or trifluoromethyl substituents.
  • Impact : Reduced metabolic stability and lower lipophilicity, as evidenced by lower melting points and simpler NMR spectra .

Functional Group Modifications

(a) 2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic Acid
  • Structural Difference : Lacks the 3-fluoro substituent.
  • This compound was discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
(b) 2-([1,1'-Biphenyl]-4-yl)-2-fluoroacetic Acid
  • Structural Difference : Fluorine on the acetic acid moiety instead of the biphenyl ring.
  • Impact : Alters acidity (pKa) and hydrogen-bonding capacity, critical for interactions in enzymatic active sites. Synthesized via benzylic fluorination using a charge-transfer complex, a method distinct from typical cross-coupling strategies .
(a) N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)-2-(2-nitrophenyl)acetamide
  • Structural Difference : Hexafluoro-2-hydroxypropan-2-yl group at 4’-position and acetamide terminus.
  • Impact : Enhanced steric bulk and hydrogen-bonding capacity, making it a candidate for targeting androgen receptor pathways in prostate cancer .
(b) 2-((4’-Nitro-[1,1’-biphenyl]-4-yl)oxy)acetic Acid Derivatives
  • Structural Difference : Nitro and ether-linked acetic acid groups.
  • Impact : Nitro groups increase electron-withdrawing effects, improving crystallinity and thermal stability, as shown in crystal structure studies .

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